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molecular formula C14H21NO B055017 2-(1-Benzylpiperidin-2-yl)ethanol CAS No. 119204-13-6

2-(1-Benzylpiperidin-2-yl)ethanol

Cat. No. B055017
M. Wt: 219.32 g/mol
InChI Key: XVVWCBYOAWWICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06413987B1

Procedure details

2-Piperidineethanol (25.8 g, 0.2 mol), benzyl bromide (26.2 ml) and potassium carbonate (55.3 g) in acetonitrile (250 ml), as described above, gave 1-benzyl-2-piperidineethanol (43.8 g, 100%).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
N1C(CCCC1)CCO
Step Two
Name
Quantity
26.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
55.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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